

SLC13A5 NaCT inhibitor mechanism of action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PF-06649298

Cat. No.: S539207

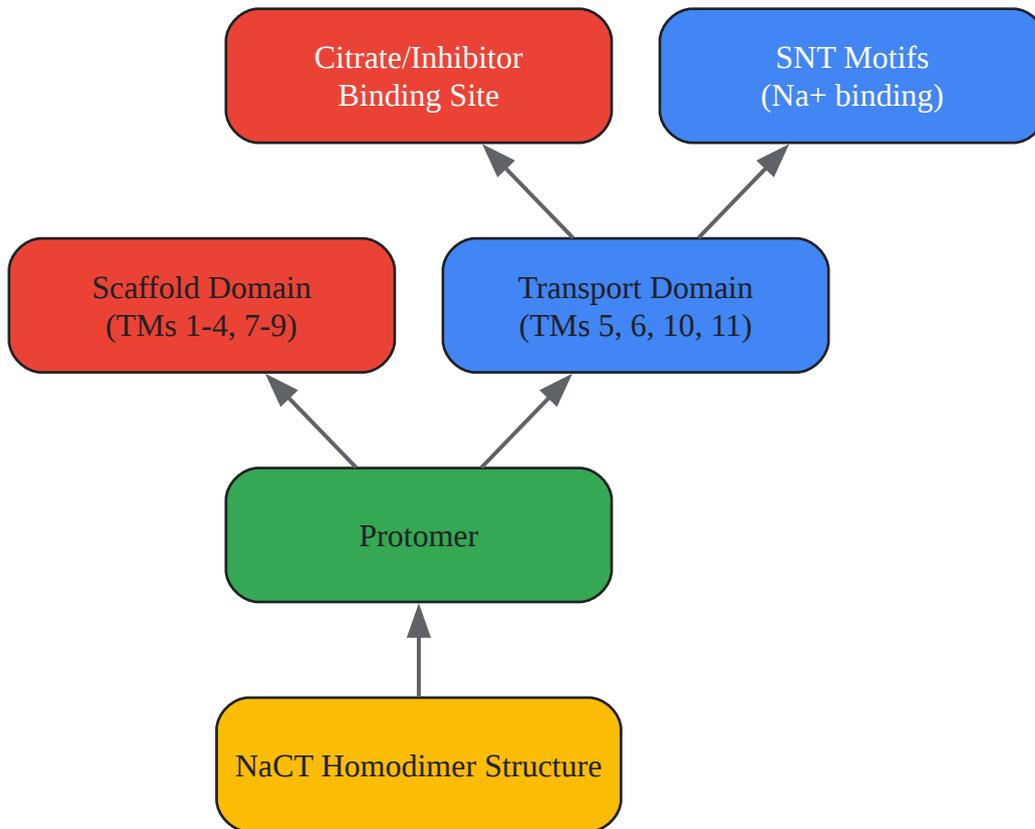
Get Quote

Structural Mechanism of Inhibition

The inhibition mechanism is best understood through high-resolution cryo-EM structures of human NaCT.

Aspect	Description
Overall Process	Inhibitors bind to the same site as citrate, physically blocking substrate translocation [1].
Transport Domain	Binding occurs in the transport domain, which contains two conserved Ser-Asn-Thr (SNT) signature motifs crucial for Na ⁺ and substrate binding [1].
Conformational State	The structurally characterized state is inward-facing, with citrate/inhibitor and sodium ions bound, representing one state in the "elevator" transport cycle [1].
Key Residues	Residues like Arg108 are central to interactions that rigidify the domain; its mutation abolishes transport activity [1].

The diagram below illustrates the transporter's structure and the competitive inhibition mechanism.



[Click to download full resolution via product page](#)

Diagram of NaCT structure and inhibitor binding site.

Profiled NaCT Inhibitors

The table below summarizes key data for a potent and selective NaCT inhibitor identified in preclinical research.

Property	Description / Value
Compound Identifier	Compound 2 (Enantiomer R) [2].
In Vitro Potency (IC ₅₀)	0.41 μ M (HEK293 cells overexpressing NaCT); 16.2 μ M (Cryopreserved human hepatocytes) [2].

Property	Description / Value
Selectivity	High selectivity for NaCT over related transporters NaDC1 and NaDC3; clean profile against 65+ other targets [2].
Mode of Action	Competitive inhibitor and substrate for NaCT; binding is stereosensitive and requires sodium [2].
Physicochemical & ADME Properties	Low molecular weight, polar dicarboxylate; excellent aqueous solubility; high metabolic stability; low passive membrane permeability [2].
In Vivo Evidence	Treatment reduced hepatic lipid concentrations and improved glycemic control in mice on a high-fat diet [2].

Another well-studied inhibitor is **PF-06649298 (PF2)**, which also acts as a substrate and competitively inhibits NaCT from the cytosolic side, exploiting the transporter's elevator mechanism [1].

Therapeutic Implications & Experimental Models

Metabolic Disease Applications

Inhibiting NaCT in the liver reduces cytosolic citrate, a key precursor for *de novo* lipogenesis and a regulator of glycolytic enzymes [1] [2]. This leads to:

- **Reduced hepatic fat accumulation** and protection from non-alcoholic fatty liver disease (NAFLD) [3] [2].
- **Improved insulin sensitivity** and glycemic control [2].
- **Increased energy expenditure** and mitochondrial biogenesis, mimicking aspects of caloric restriction [1] [2].

SLC13A5 Epilepsy

Mutations causing a **loss-of-function** in NaCT lead to neonatal epilepsy [3]. Studying inhibitors helps understand the transporter's role in the brain, where citrate is crucial for producing neurotransmitters like

GABA [3].

Key Experimental Models

- **Cryo-EM Structures:** Essential for revealing inhibitor binding sites and the transport cycle [1].
- **Cell-Based Uptake Assays:** Use of HEK293 cells overexpressing human NaCT and cryopreserved hepatocytes to evaluate inhibitor potency and specificity [2].
- **Animal Models:** Slc13a5 knockout mice and diet-induced obese mice are used to validate metabolic benefits [2]. Novel tools like the Slc13a5Flag reporter mouse provide precise protein localization [4].
- **Patient-Derived Models:** Induced pluripotent stem cells (iPSCs) differentiated into neurons and hepatocytes offer a platform to study the disease and potential interventions [3].

The structural and mechanistic insights into NaCT inhibition provide a strong foundation for developing new therapeutics. Research is particularly active in creating potent, selective inhibitors for metabolic diseases and understanding the precise pathophysiology of SLC13A5-Epilepsy [3] [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]
2. Discovery and characterization of novel inhibitors of the ... [nature.com]
3. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
4. Citrate Transporter Expression and Localization [mdpi.com]

To cite this document: Smolecule. [SLC13A5 NaCT inhibitor mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539207#slc13a5-nact-inhibitor-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com